N-(2-methoxy-5-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
This compound features a 1,8-naphthyridine core fused with a 1,2,4-oxadiazole ring and an acetamide side chain substituted with a 2-methoxy-5-methylphenyl group. The acetamide group, common in bioactive molecules, may facilitate hydrogen bonding. Synthesis likely involves cyclization reactions, analogous to methods for coumarin-acetamide hybrids (e.g., ZnCl₂-mediated cyclization in 1,4-dioxane) .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4/c1-16-5-9-19(10-6-16)26-31-28(37-32-26)21-14-33(27-20(25(21)35)11-8-18(3)29-27)15-24(34)30-22-13-17(2)7-12-23(22)36-4/h5-14H,15H2,1-4H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTQRPWJDSHEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=C(C=CC(=C5)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various coupling reactions to form the final product. Key steps may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Naphthyridine synthesis: This involves the condensation of suitable precursors, often under acidic or basic conditions, to form the naphthyridine core.
Coupling reactions: The final assembly of the molecule involves coupling the oxadiazole and naphthyridine intermediates with the methoxy-methylphenyl acetamide moiety, typically using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.
Chemical Reactions Analysis
N-(2-methoxy-5-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Its structural features suggest potential biological activities, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, warranting further investigation.
Industry: The compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Key Observations :
- Unlike Cu-catalyzed triazole formation in , the target’s synthesis likely relies on acid-mediated cyclization, which may limit functional group compatibility .
Substituent Effects on Physicochemical Properties
Table 2: Substituent Influence on Properties
Key Observations :
- Electron-donating groups (methoxy, methyl) in the target compound may improve metabolic stability but reduce solubility compared to nitro-substituted analogs (e.g., 2k, 6b) .
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework incorporating oxadiazole and naphthyridine moieties, which are known to contribute to various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could modulate receptor signaling pathways that are pivotal in cellular communication and growth.
- DNA Interaction : The structure may allow it to interfere with nucleic acid functions, impacting gene expression and replication.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the oxadiazole and naphthyridine classes. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | SW1116 | 0.80 | |
| N-(2-methoxy-5-methylphenyl)-2-{7-methyl...} | TBD | TBD | TBD |
These findings suggest that the compound may exhibit significant cytotoxicity against various cancer cell lines, potentially outperforming established chemotherapeutic agents.
Antimicrobial Activity
Oxadiazole derivatives have also been reported for their antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Zhang et al. (2023) synthesized a series of oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. One derivative showed an IC50 value significantly lower than standard controls, indicating strong anticancer potential .
- Kundu et al. (2012) explored the synthesis of substituted oxadiazoles and their effects on cancer cell lines, revealing promising results against MCF7 breast cancer cells .
- Arafa et al. (2023) designed and evaluated multiple derivatives for their anticancer activity using MTT assays across various cell lines, with some compounds demonstrating superior potency compared to traditional treatments .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can its purity be validated during synthesis?
The compound can be synthesized via a multi-step protocol involving condensation and cyclization reactions. A typical approach includes:
- Reacting a substituted naphthyridine precursor with a 1,2,4-oxadiazole derivative under basic conditions (e.g., potassium carbonate in DMF) to form the core structure.
- Acetamide side-chain introduction via nucleophilic substitution, monitored by TLC for reaction completion .
- Purification via recrystallization or column chromatography. Purity validation requires IR spectroscopy (to confirm functional groups like C=O at ~1667 cm⁻¹), ¹H/¹³C NMR (to verify substituent integration and chemical shifts), and mass spectrometry (to match experimental and theoretical molecular weights) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Key techniques include:
- IR Spectroscopy : Identifies carbonyl (C=O) and oxadiazole ring vibrations.
- NMR : ¹H NMR resolves aromatic proton environments (e.g., methoxy groups at δ ~3.8 ppm) and acetamide NH signals (δ ~9.8 ppm). ¹³C NMR confirms quaternary carbons in the naphthyridine and oxadiazole moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., deviation <2 ppm between observed and calculated [M+H]⁺) .
Q. How can preliminary biological activity (e.g., hypoglycemic effects) be evaluated for this compound?
- In vitro assays : Measure enzyme inhibition (e.g., α-glucosidase or PPAR-γ binding) using fluorometric or colorimetric methods.
- In vivo models : Administer the compound to diabetic rodent models (e.g., streptozotocin-induced Wistar rats) and monitor blood glucose levels over 14–28 days. Include toxicity assessments (e.g., liver/kidney function tests) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Use Design of Experiments (DoE) or Bayesian optimization to systematically vary parameters (temperature, solvent ratio, catalyst loading).
- Prioritize solvents like DMF for solubility and inertness.
- Monitor reaction progress via real-time HPLC or in-situ IR to identify bottlenecks (e.g., intermediate instability) .
Q. How should researchers address contradictory data between theoretical and experimental molecular weights?
- Cross-validate using HRMS to rule out isotopic interference.
- Re-examine synthetic intermediates for unaccounted byproducts (e.g., via LC-MS/MS ).
- Recalculate theoretical values using software like ChemDraw or PubChem’s molecular weight calculator , ensuring correct elemental composition .
Q. What computational strategies can predict this compound’s binding affinity to target proteins?
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., PPAR-γ or kinase domains).
- Apply Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories.
- Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for experimental binding constants .
Q. How can structural analogs be designed to enhance pharmacological activity while minimizing toxicity?
- Use SAR studies to modify substituents on the naphthyridine, oxadiazole, or acetamide moieties.
- Introduce electron-withdrawing groups (e.g., -NO₂) to improve target binding or methoxy groups for metabolic stability.
- Screen analogs in hepatocyte assays (e.g., HepG2 cells) to assess cytotoxicity and metabolic degradation pathways .
Methodological Considerations
- Data Contradiction Analysis : Compare NMR/IR spectra with literature data for analogous compounds to resolve ambiguities .
- Toxicity Mitigation : Replace metabolically labile groups (e.g., nitro groups) with bioisosteres (e.g., cyano) to reduce hepatotoxicity .
- Statistical Validation : Apply ANOVA or t-tests to biological data to confirm significance (p<0.05) and exclude outliers via Grubbs’ test .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
